Famotine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de famotidine est un antagoniste du récepteur H2 de l'histamine, couramment utilisé pour réduire la production d'acide gastrique. Il est largement utilisé dans le traitement de conditions telles que la maladie ulcéreuse peptique, le reflux gastro-œsophagien et le syndrome de Zollinger-Ellison . Le chlorhydrate de famotidine agit en bloquant l'action de l'histamine sur les cellules de l'estomac, réduisant ainsi la production d'acide gastrique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de famotidine peut être synthétisé par un processus en plusieurs étapes. La synthèse implique généralement la réaction du 3-[(2-guanidino-4-thiazolyl)méthylthio]-N-sulfamoylpropanimidamide avec de l'acide chlorhydrique pour former le sel de chlorhydrate . Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'acétonitrile et l'application de chaleur pour faciliter la réaction .

Méthodes de production industrielle

Dans les milieux industriels, la production de chlorhydrate de famotidine implique une synthèse chimique à grande échelle utilisant des matières premières de haute pureté et des mesures strictes de contrôle de la qualité. Le processus comprend la purification du produit final par recristallisation et filtration pour assurer l'élimination des impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de famotidine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La famotidine peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le sulfoxyde en thioéther.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle thiazole.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le borohydrure de sodium pour la réduction . Les réactions sont généralement réalisées sous des conditions de température et de pH contrôlées pour assurer la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones et des dérivés thiazoliques substitués .

Applications de la recherche scientifique

Le chlorhydrate de famotidine a un large éventail d'applications de recherche scientifique :

Biologie : La famotidine est utilisée dans la recherche sur la sécrétion d'acide gastrique et sa régulation.

Mécanisme d'action

Le chlorhydrate de famotidine exerce ses effets en inhibant de manière compétitive les récepteurs H2 de l'histamine sur les cellules pariétales gastriques . Cette inhibition empêche l'histamine de se lier aux récepteurs, réduisant ainsi la sécrétion d'acide gastrique . Les cibles moléculaires impliquées comprennent les récepteurs H2 et les voies affectées sont celles liées à la sécrétion et à la régulation de l'acide .

Applications De Recherche Scientifique

Medical Uses

Famotidine is primarily indicated for conditions related to excessive gastric acid secretion. Its applications include:

- Duodenal Ulcers : Famotidine promotes healing in active duodenal ulcers and reduces recurrence.

- Gastric Ulcers : It aids in the management and treatment of benign gastric ulcers.

- Gastroesophageal Reflux Disease (GERD) : Famotidine alleviates symptoms associated with GERD, including heartburn and esophagitis.

- Zollinger-Ellison Syndrome : This condition involves pathological hypersecretion of gastric acid; famotidine is effective in its management.

- Prevention of NSAID-Induced Ulcers : Famotidine is used to mitigate gastrointestinal risks associated with nonsteroidal anti-inflammatory drugs.

- Off-label Uses : These include treatment for refractory urticaria, stress ulcer prophylaxis in critically ill patients, and symptomatic relief for gastritis .

Pharmacokinetics

Understanding the pharmacokinetic profile of famotidine is crucial for optimizing its clinical use:

- Absorption : Bioavailability ranges from 40% to 45%. The onset of action occurs within 1 hour after oral administration, reaching peak effects in 1 to 3 hours. Intravenous administration leads to peak effects within approximately 30 minutes.

- Distribution : Plasma protein binding is about 15% to 20%, with a volume of distribution between 1.0 and 1.3 L/kg.

- Metabolism : Famotidine undergoes minimal first-pass metabolism, primarily metabolized by the cytochrome P450 system (CYP1A2).

- Elimination : The elimination half-life is between 2.5 to 3.5 hours, with about 65% to 70% excreted unchanged in urine. In cases of severe renal insufficiency, the half-life can exceed 20 hours, necessitating dosage adjustments .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of famotidine in various clinical settings:

-

Efficacy in GERD Management :

- A study demonstrated that famotidine significantly reduced GERD symptoms compared to placebo, with a notable improvement in patient quality of life metrics.

-

Duodenal Ulcer Healing :

- Clinical trials indicated that famotidine was effective in promoting ulcer healing within a standard treatment duration, showing a higher healing rate than alternative therapies.

- Use in Hospital Settings :

Comparative Effectiveness

| Application | Famotidine Efficacy | Alternative Treatments | Notes |

|---|---|---|---|

| Duodenal Ulcers | High | Ranitidine | Faster healing rates observed |

| Gastric Ulcers | Moderate | Omeprazole | Less effective than PPIs |

| GERD | High | Antacids | Effective for symptom relief |

| Zollinger-Ellison Syndrome | High | Proton Pump Inhibitors | Effective but requires monitoring |

| NSAID-Induced Ulcers | Moderate | Misoprostol | Reduces risk effectively |

Mécanisme D'action

Famotidine Hydrochloride exerts its effects by competitively inhibiting the histamine H2 receptors on the gastric parietal cells . This inhibition prevents histamine from binding to the receptors, thereby reducing the secretion of gastric acid . The molecular targets involved include the H2 receptors, and the pathways affected are those related to acid secretion and regulation .

Comparaison Avec Des Composés Similaires

Composés similaires

Le chlorhydrate de famotidine est similaire à d'autres antagonistes du récepteur H2 de l'histamine tels que :

- Cimétidine

- Ranitidine

- Nizatidine

Unicité

Le chlorhydrate de famotidine est unique par sa puissance plus élevée et sa durée d'action plus longue par rapport aux autres antagonistes du récepteur H2 . Il présente une plus grande sélectivité pour les récepteurs H2 et une incidence plus faible d'interactions médicamenteuses .

Le chlorhydrate de famotidine se distingue par son efficacité à réduire la sécrétion d'acide gastrique et son profil de sécurité relativement favorable .

Activité Biologique

Famotidine hydrochloride is a competitive antagonist of the histamine H2 receptor, primarily utilized in the treatment of conditions associated with excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD). Its biological activity extends beyond gastrointestinal applications, with emerging research indicating potential therapeutic effects in various other medical contexts, including viral infections like COVID-19.

Famotidine works by inhibiting the action of histamine on H2 receptors located on gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, thereby alleviating symptoms associated with acid-related disorders. The compound exhibits a dose-dependent effect, with higher doses resulting in prolonged action and greater inhibition of acid secretion. Following oral administration, famotidine reaches peak plasma concentrations within 1-4 hours and maintains its effects for approximately 10-12 hours .

Pharmacokinetics

- Absorption : Oral bioavailability ranges from 40-50%.

- Volume of Distribution : Steady-state volume is approximately 1.0 to 1.3 L/kg.

- Protein Binding : About 15-22% of famotidine binds to plasma proteins.

- Metabolism : Famotidine undergoes minimal hepatic metabolism and is primarily excreted unchanged in urine .

Gastrointestinal Disorders

Famotidine has been shown to effectively reduce symptoms associated with functional dyspepsia and gastroesophageal reflux disease. A randomized double-blind pilot study demonstrated that patients receiving famotidine exhibited a significant decrease in symptom scores compared to those on placebo, particularly after two weeks of treatment .

COVID-19 Treatment

Recent studies have explored famotidine's potential role in treating COVID-19. A retrospective cohort study involving hospitalized patients indicated that those treated with famotidine had a significantly lower risk of death or intubation compared to those who did not receive the drug (adjusted hazard ratio of 0.42) .

Case Study: Severe COVID-19 Patient

One case involved a 47-year-old male patient diagnosed with severe COVID-19 who received famotidine at a dosage of 60 mg three times daily. The patient reported symptom relief within days and tested negative for SARS-CoV-2 after 28 days of treatment, suggesting potential benefits of famotidine in managing COVID-19 symptoms despite the anecdotal nature of this evidence .

Anti-inflammatory Effects

Research indicates that famotidine may inhibit inflammatory pathways related to viral infections. It has been shown to affect toll-like receptor (TLR) signaling pathways, which are crucial in the immune response to viral pathogens. Famotidine treatment resulted in decreased expression of proteins associated with the interferon response and NF-kB signaling pathways, highlighting its potential role in modulating immune responses during viral infections .

Summary of Research Findings

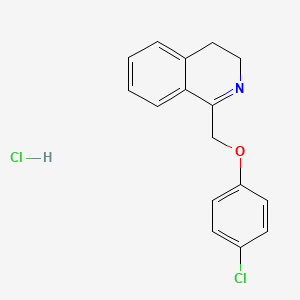

Propriétés

Numéro CAS |

10500-82-0 |

|---|---|

Formule moléculaire |

C16H15Cl2NO |

Poids moléculaire |

308.2 g/mol |

Nom IUPAC |

1-[(4-chlorophenoxy)methyl]-3,4-dihydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C16H14ClNO.ClH/c17-13-5-7-14(8-6-13)19-11-16-15-4-2-1-3-12(15)9-10-18-16;/h1-8H,9-11H2;1H |

Clé InChI |

XWPQCMLTRJWFKB-UHFFFAOYSA-N |

SMILES |

C1CN=C(C2=CC=CC=C21)COC3=CC=C(C=C3)Cl.Cl |

SMILES canonique |

C1CN=C(C2=CC=CC=C21)COC3=CC=C(C=C3)Cl.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

10500-82-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Famotine hydrochloride; UK-2054; UNII-7L9H348XUO; Famotine HCl; Famotine hydrochloride [USAN]. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.